N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H20ClF2N3OS and its molecular weight is 411.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The affected pathway is the arachidonic acid pathway. Under normal conditions, COX-1 and COX-2 enzymes convert arachidonic acid to prostaglandins. The inhibition of these enzymes by this compound disrupts this process, leading to a decrease in prostaglandin production .
Result of Action
The molecular and cellular effects of the compound’s action result in a reduction of the inflammatory response. By inhibiting the COX enzymes, the production of prostaglandins is decreased, leading to a reduction in inflammation .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride has been shown to interact with enzymes such as cyclooxygenases (COX-1, COX-2) . The compound’s interaction with these enzymes has been evaluated using a colorimetric enzyme immune assay kit .
Cellular Effects
The effects of this compound on cells are primarily related to its anti-inflammatory properties . It influences cell function by inhibiting the activity of COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to COX-1 and COX-2 enzymes, inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS.ClH/c1-23(2)9-4-10-24(18(25)13-5-3-6-14(20)11-13)19-22-16-8-7-15(21)12-17(16)26-19;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGYIIZWQPRLBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.